5-(2,4-dichlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione
Description
The compound 5-(2,4-dichlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione features a 1,2,4-triazole-3-thione core substituted at position 5 with a 2,4-dichlorophenyl group and at position 4 with a Schiff base derived from 4-hydroxy-3-methoxybenzaldehyde. The thione moiety at position 3 enhances biological activity by stabilizing the triazole ring and enabling interactions with biological targets through hydrogen bonding and hydrophobic effects .
Key structural attributes influencing its bioactivity include:
Properties
Molecular Formula |
C16H12Cl2N4O2S |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Cl2N4O2S/c1-24-14-6-9(2-5-13(14)23)8-19-22-15(20-21-16(22)25)11-4-3-10(17)7-12(11)18/h2-8,23H,1H3,(H,21,25)/b19-8+ |
InChI Key |
KPFUEDGYGAEQIJ-UFWORHAWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-(2,4-DI-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the triazole ring. This intermediate is then reacted with 2-methoxyphenol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(((3-(2,4-DI-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Disulfides.
Reduction: Reduced triazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-(((3-(2,4-DI-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(((3-(2,4-DI-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activities. The dichlorophenyl group can interact with hydrophobic pockets in proteins, altering their function. These interactions can modulate various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Electron-Withdrawing Groups (EWGs) : The target compound’s 2,4-dichlorophenyl group enhances anti-inflammatory activity compared to methoxy-substituted analogs (e.g., A , C ) due to increased lipophilicity and enzyme-binding affinity .
- Schiff Base Variations: B’s diiodophenol group improves anticancer activity via heavy atom effects (radical generation) and Cu(II) coordination . The target’s 4-hydroxy-3-methoxyphenyl group may offer superior radical scavenging compared to non-phenolic analogs (e.g., C) .
- Hybrid Heterocycles : Compound D ’s triazolo-thiadiazole hybrid structure demonstrates enhanced anti-tubercular activity, suggesting that combining heterocycles can amplify target-specific effects .
Metabolic Stability
Triazole-thiones with bulky substituents (e.g., dichlorophenyl) exhibit metabolic inertness. For example, 4-ethyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione resists desulfurization and S-oxidation, with only minor dealkylation observed . The target compound’s dichlorophenyl and methoxyphenyl groups likely confer similar stability, reducing first-pass metabolism and improving bioavailability.
Thione-Thiol Tautomerism
The thione form predominates in triazole-3-thiones due to resonance stabilization, as seen in crystallographic studies . This tautomer enhances hydrogen-bonding capacity and metal-chelation ability compared to thiol forms, which may explain the target compound’s potent enzyme-inhibition profiles .
Biological Activity
The compound 5-(2,4-dichlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione is a member of the triazole class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antibacterial effects, and other pharmacological potentials.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a triazole ring , which is often associated with significant biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Research has indicated that compounds containing triazole moieties exhibit promising anticancer properties . The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.
- Case Study : In vitro studies demonstrated that the compound exhibited selective cytotoxicity against several human cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.3 |
| A549 | 10.8 |
These results suggest that the compound may inhibit cancer cell proliferation effectively.
Antibacterial Activity
The antibacterial potential of the compound has also been investigated. It was tested against various Gram-positive and Gram-negative bacteria.
- Results : The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus , indicating its potential use as an antibacterial agent.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of DNA Synthesis : The triazole ring may interfere with nucleic acid synthesis in bacteria and cancer cells.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways.
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring or substituents can enhance or diminish activity. For instance:
- Substituents like dichlorophenyl enhance lipophilicity and cellular uptake.
- Hydroxy and methoxy groups contribute to increased hydrogen bonding interactions, potentially enhancing anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
